N-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-2-(phenylsulfonamido)acetamide
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Overview
Description
N-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-2-(phenylsulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-2-(phenylsulfonamido)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the pyrimidine derivative with the sulfonamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyrimidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions could occur at the sulfonamide group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.
Medicine
Medically, the compound could be explored for its antibacterial properties, given the known efficacy of sulfonamides in treating bacterial infections. It might also be investigated for other therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism of action of N-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-2-(phenylsulfonamido)acetamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Trimethoprim: Often used in combination with sulfonamides for enhanced antibacterial activity.
Uniqueness
What sets N-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-2-(phenylsulfonamido)acetamide apart is its unique pyrimidine-sulfonamide structure, which may offer distinct biological activities and chemical reactivity compared to other sulfonamides. This uniqueness could lead to novel applications in various scientific fields.
Properties
Molecular Formula |
C15H18N4O5S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C15H18N4O5S/c1-18-11(8-14(21)19(2)15(18)22)9-16-13(20)10-17-25(23,24)12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3,(H,16,20) |
InChI Key |
HOXMZJUITNHGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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